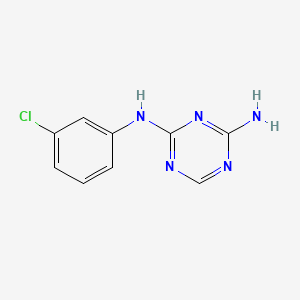

s-Triazine, 2-amino-4-(m-chloroanilino)-

Overview

Description

Synthesis Analysis

Triazines and tetrazines are building blocks and have provided a new dimension to the design of biologically important organic molecules . The rich literature demonstrates various synthetic routes for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .Molecular Structure Analysis

Disubstituted s-triazine derivatives were synthesized using amino acids/substituted anilines and aq. NaHCO3 as base .Chemical Reactions Analysis

Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis

The unique properties of s-Triazine, 2-amino-4-(m-chloroanilino)- make it ideal for applications in pharmaceuticals, agrochemicals, and material science.Scientific Research Applications

Renal Excretion and Diuretic Effects

2-Amino-4-(m-chloroanilino)-s-triazine has been studied for its effects on renal excretion and diuretic properties. Williamson, Shideman, and Lesher (1959) found that this compound can cause diuresis, natriuresis, chloruresis, and potassium retention in rats. It particularly affects the renal excretion of water and electrolytes, suggesting its potential use in manipulating renal functions (Williamson, Shideman, & Lesher, 1959).

Influence on Enzyme Activity in Plants

This compound has been shown to influence enzyme activities related to carbohydrate and nitrogen metabolism in plants. Wu, Singh, and Salunkhe (1971) reported that foliar applications of certain s-triazine compounds, including 2-amino-4-(m-chloroanilino)-s-triazine, can increase the activities of enzymes like starch phosphorylase and glutamate dehydrogenase in plants (Wu, Singh, & Salunkhe, 1971).

Antitumor and Anti-inflammatory Activities

Some derivatives of s-triazines, including 2-amino-4-(m-chloroanilino)-s-triazine, have been explored for their antitumor and anti-inflammatory properties. Brzozowski and Saczewski (2002) synthesized novel triazine derivatives that exhibited activity against certain human tumor cell lines (Brzozowski & Saczewski, 2002). Additionally, Kambayashi and Mizushima (1975) studied the anti-inflammatory action of a s-triazine derivative in rats, finding it effective against conditions like carrageenan edema and adjuvant arthritis (Kambayashi & Mizushima, 1975).

Synthesis of Polymers

2-Amino-4-(m-chloroanilino)-s-triazine has been used in the synthesis of new polymers. Kunisada et al. (1991) synthesized a series of new isopropenyl-1,3,5-triazines, including 2-amino-4-(m-acylaminoanilino)-6-isopropenyl-1,3,5-triazine, and explored their properties as polymers (Kunisada et al., 1991).

Biocidal Efficacy and Biofilm Control

Chen, Luo, and Sun (2007) investigated the biocidal efficacy and biofilm-controlling function of chloromelamine-based bioresponsive fibrous materials, where 2-amino-4-chloro-6-hydroxy-s-triazine played a key role. Their study showed potent and durable biocidal functions against various microorganisms, including resistant bacteria and viruses (Chen, Luo, & Sun, 2007).

Ecological Risk Assessment

Solomon et al. (1996) conducted an ecological risk assessment of atrazine, a triazine herbicide, in North American surface waters, demonstrating the environmental impacts and risks associated with triazine derivatives (Solomon et al., 1996).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors

Mode of Action

It is known that triazine compounds can interact with their targets through hydrogen bonding, π–π stacking, and dipole interactions . These interactions can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

A related compound, chlorpropham, has been shown to be metabolized by bacillus licheniformis nkc-1, yielding 3-chloroaniline (3-ca) as a major metabolic product . The degradation of 4-chlorocatechol proceeded via ortho-ring cleavage through the maleylacetate process

Pharmacokinetics

Similar compounds have been found to have varying pharmacokinetic properties . For instance, some compounds showed reduced concentration when co-treated with certain drugs, while others showed increased concentration

Result of Action

Similar compounds have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Action Environment

It is known that environmental factors can influence the action, efficacy, and stability of similar compounds . For instance, chlorpropham, a related compound, has been used as a plant growth regulator and potato sprout suppressant during long-term storage

Future Directions

S-Triazine, 2-amino-4-(m-chloroanilino)- has been extensively studied for its biological activity and potential applications in various fields. Its unique properties make it ideal for applications in pharmaceuticals, agrochemicals, and material science, indicating a promising future direction for this compound.

Relevant Papers The paper titled “s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation” provides an overview of the broad applicability of s-triazine . It discusses its wide activity spectrum and its use as a drug nano delivery system .

properties

IUPAC Name |

2-N-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN5/c10-6-2-1-3-7(4-6)14-9-13-5-12-8(11)15-9/h1-5H,(H3,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOVYIZDTWXVSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC2=NC=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30222051 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Triazine, 2-amino-4-(m-chloroanilino)- | |

CAS RN |

718-43-4 | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000718434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine, 2-amino-4-(m-chloroanilino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30222051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)

![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)

![5-(Chloromethyl)-3-[4-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359882.png)